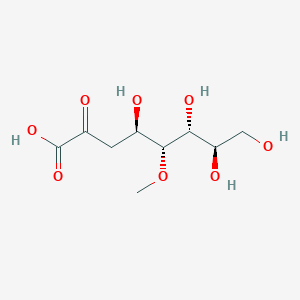

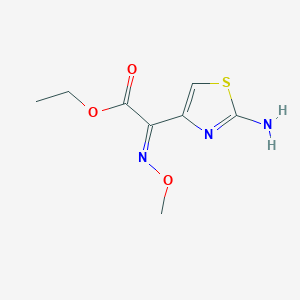

![molecular formula C12H13F3 B055031 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene CAS No. 113947-86-7](/img/structure/B55031.png)

2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

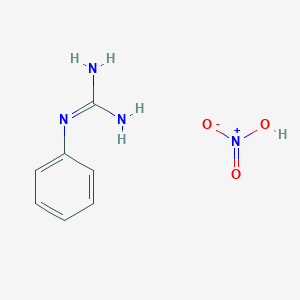

Descripción

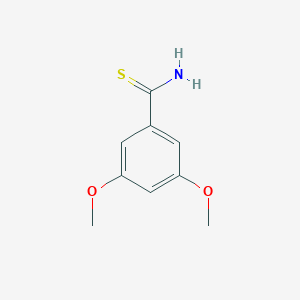

2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene, also known as 4-trifluoromethyl-2-methyl-1-butene or 4-CF3-2-methyl-1-butene, is an organic compound with a wide range of applications in the fields of chemistry, medicine, and materials science. It is a colorless liquid that is highly reactive and has a boiling point of 101.5°C. It is a versatile building block for the synthesis of various compounds, and has been used in the production of pharmaceuticals, agrochemicals, and polymers.

Aplicaciones Científicas De Investigación

Reactivity and Addition Reactions

The study of reactivity towards π-bonds has shown interesting results, such as the stereospecific addition reactions. For instance, the reactivity of disilyne compounds with cis- and trans-butenes resulted in cis- and trans-3,4-dimethyl-1,2-disilacyclobutenes through a stereospecific manner. This reaction provides a novel route to isolable 1,2-disilabenzenes, demonstrating the utility of these compounds in synthesizing cyclic structures with potential application in materials science and organosilicon chemistry (Kinjo et al., 2007).

Synthesis of Functionalized Compounds

Compounds similar to "2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene" have been utilized in the synthesis of functionalized benzene and pyridine derivatives. Through Diels-Alder reactions, these compounds offer a pathway to synthesize trifluoromethyl-substituted benzenes, indicating their potential in creating building blocks for pharmaceuticals and agrochemicals with enhanced properties due to the trifluoromethyl group (Volle & Schlosser, 2002).

Nucleophilic Reactivity and Bond Formation

The nucleophilic reactivity of certain compounds toward aldehydes has been explored, demonstrating their potential in forming new carbon-carbon bonds. This research outlines the possibilities of creating complex organic molecules, which could be beneficial in the development of new materials or pharmaceuticals (Suzuki et al., 2007).

Polymerization Behavior

The anionic polymerization of related compounds has been investigated to understand the effect of substituents on polymerization behavior. This research is crucial for designing new polymers with specific properties, such as thermal stability or mechanical strength, by manipulating the molecular structure of the monomers (Ochiai et al., 2002).

Coordination Polymers and Material Science

The formation of novel silver(I) coordination polymers using bis(arylthio)ether ligands demonstrates the application of these compounds in material science. Such polymers, with varying dimensional frameworks, could have implications in catalysis, gas storage, or separation technologies due to their unique structural properties (Zheng et al., 2005).

Mecanismo De Acción

Target of Action

Compounds containing a trifluoromethyl group have been found to act like peroxisome proliferator-activated receptor (ppar) agonists . PPARs play a crucial role in the regulation of central inflammation .

Mode of Action

If it acts as a ppar agonist like other trifluoromethyl-containing compounds, it would bind to ppars and activate them, leading to a series of downstream effects .

Biochemical Pathways

Activation of ppars generally leads to the regulation of gene expression involved in lipid metabolism, inflammation, and maintenance of metabolic homeostasis .

Result of Action

If it acts as a ppar agonist, it could potentially regulate central inflammation and control brain inflammation processes .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(3-methylbut-3-enyl)-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3/c1-9(2)3-4-10-5-7-11(8-6-10)12(13,14)15/h5-8H,1,3-4H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPQPLOCSFDJEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC=C(C=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641209 |

Source

|

| Record name | 1-(3-Methylbut-3-en-1-yl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113947-86-7 |

Source

|

| Record name | 1-(3-Methylbut-3-en-1-yl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

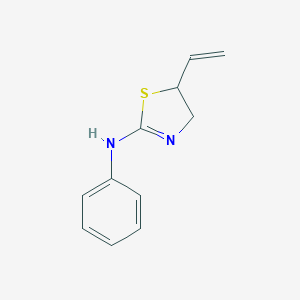

![7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B54950.png)